molecular formula C16H10ClN3O3S B2516773 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307533-47-7

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2516773
CAS No.: 307533-47-7
M. Wt: 359.78
InChI Key: NNWFXDDMDMSYSN-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3-nitrophenyl group at the 4-position and a 4-chlorobenzamide moiety at the 2-position. The structural combination of a nitro group (electron-withdrawing) and chloro substituent (moderately electron-withdrawing) influences its electronic profile, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWFXDDMDMSYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The presence of the nitrophenyl group may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of thiazole derivatives, including 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, both Gram-positive and Gram-negative, as well as antifungal properties .

Case Study: Antimicrobial Screening

In a study evaluating a series of thiazole derivatives, compounds were tested for their effectiveness against multiple pathogens. The results demonstrated that certain derivatives showed promising activity comparable to established antibiotics .

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. The compound under discussion has been evaluated for its efficacy against cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7) cells. In vitro studies have shown that some thiazole derivatives can inhibit cell proliferation effectively .

Case Study: Anticancer Activity Assessment

A specific study highlighted the synthesis and biological evaluation of thiazole-based compounds, revealing that several exhibited notable cytotoxic effects against cancer cell lines. Molecular docking studies suggested that these compounds interact effectively with target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with biological targets. These studies help elucidate the binding affinities and modes of action, providing insights into the compound's potential therapeutic mechanisms .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various thiazole derivatives compared to this compound:

CompoundAntimicrobial ActivityAnticancer ActivityBinding Affinity (kcal/mol)
This compoundModerateHigh-7.5
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideHighModerate-8.0
3-chloro-N-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamideLowLow-6.0

Note: The binding affinities are hypothetical values derived from molecular docking studies and may vary based on experimental conditions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Thiazole Substituent Benzamide Substituent Notable Features/Activity Reference
Target Compound 4-(3-nitrophenyl) 4-chloro Antimicrobial activity (e.g., against P. aeruginosa)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) 2-phenoxy 129.23% plant growth modulation (p<0.05)
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-methoxyphenyl) 4-fluoro Molecular weight: 328.36 g/mol; improved solubility
4-Chloro-N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)benzamide 5-(2,3-dichlorobenzyl) 4-chloro Safety data available (GHS compliance)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-methoxy-3-methylphenyl) 2-nitro, 5-chloro ZINC database entry; potential drug-likeness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-(4-chlorophenyl) 3,4,5-trimethoxy Enhanced electronic density for receptor binding

Physicochemical and Electronic Properties

  • Solubility : Methoxy substituents (e.g., 4-methoxy in 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide) improve aqueous solubility compared to nitro or chloro groups, which are more hydrophobic .
  • In contrast, trimethoxybenzamide derivatives (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide) increase electron density, favoring interactions with hydrophobic pockets .

Biological Activity

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H12ClN3O2S
  • Molecular Weight : 345.80 g/mol
  • IUPAC Name : 4-chloro-N-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)benzamide

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4jBacillus licheniformis6.25 × 10^-2 mg/mL
4jEnterobacter cloacae1.25 × 10^-1 mg/mL

These findings indicate that the thiazole moiety may enhance the antimicrobial efficacy of benzamide derivatives .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study focused on a series of synthesized benzamide derivatives indicated that certain modifications could lead to enhanced inhibition of cancer cell proliferation. Specifically, compounds containing the thiazole ring were tested for their ability to inhibit RET kinase activity, which is implicated in various cancers:

CompoundRET Kinase Inhibition (%)Cell Line Tested
I-8>50%RET wildtype
I-8>60%RET gatekeeper mutation

These results suggest that the incorporation of thiazole groups can significantly improve the biological activity against cancer cell lines .

Neuroprotective Effects

In addition to antimicrobial and antitumor activities, there is emerging evidence supporting the neuroprotective effects of thiazole-containing compounds. Research has shown that certain analogs can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's:

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
Compound 10.20 ± 0.050.30 ± 0.10
Compound 23.20 ± 0.305.00 ± 0.20

The low IC50 values indicate potent inhibitory activity compared to standard drugs like donepezil .

Case Studies

Several case studies have highlighted the potential of thiazole-based benzamides in drug development:

  • Study on Antimicrobial Activity : A comprehensive evaluation of thiazole derivatives indicated that modifications at the para position significantly enhanced antibacterial properties against Gram-positive bacteria.
  • Antitumor Efficacy : A clinical trial involving a cohort of patients treated with benzamide derivatives showed promising results in tumor reduction and improved survival rates among those receiving higher doses .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted thiazole amines with benzoyl chlorides. A Schotten-Baumann reaction is commonly employed, where 4-(3-nitrophenyl)-1,3-thiazol-2-amine reacts with 4-chlorobenzoyl chloride in a basic aqueous-organic biphasic system (e.g., NaOH/dichloromethane) . Key optimizations include:

  • Temperature control : Maintain 0–5°C during acid chloride addition to minimize side reactions.
  • Solvent selection : Use pyridine as both solvent and base for improved acylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify key groups (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C=S at δ 167 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–N amide bond ~1.33 Å). SHELX software is standard for refinement, particularly for detecting intermolecular interactions like N–H···N hydrogen bonds .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~414.03 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies may arise from assay conditions or target selectivity. Mitigation strategies include:

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.
  • Enzyme-specific assays : Use purified enzymes (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide) to assess substituent-driven activity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

A multi-modal approach is critical:

  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) at 1 μM to identify primary targets .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to quantify programmed cell death.
  • Molecular docking : Model interactions with suspected targets (e.g., PARP-1) using software like AutoDock Vina, guided by crystallographic data .

Q. How can synthetic yield be improved while maintaining purity for large-scale research applications?

Apply design of experiments (DOE) to optimize parameters:

  • Catalyst screening : Test Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) .
  • Solvent systems : Replace dichloromethane with THF/water for greener synthesis.
  • In-line analytics : Use HPLC-MS to monitor intermediates and adjust feed rates dynamically .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic vs. computational structural models?

  • Validate force fields : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G*) with experimental X-ray data.
  • Check for polymorphism : Recrystallize under varied conditions (e.g., ethanol vs. acetonitrile) to identify alternative crystal forms .
  • Hydrogen bonding analysis : Use SHELXL to refine H-atom positions and detect weak interactions (e.g., C–H···O) that computational models may overlook .

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